8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a pyrimidine ring and a spiro linkage makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . The reaction conditions often involve heating under reflux with sodium methoxide in butanol (MeONa in BuOH) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other groups, such as amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide in butanol for condensation reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Amino derivatives.
Scientific Research Applications
8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include inhibition of protein kinases and other critical enzymes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These are also structurally related and have been studied for their kinase inhibition properties.
Uniqueness
What sets 8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its spiro linkage, which imparts unique chemical and biological properties. This structural feature can influence the compound’s stability, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C13H17N5O2S |
---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
8-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C13H17N5O2S/c1-8-7-9(15-12(14-8)21-2)18-5-3-13(4-6-18)10(19)16-11(20)17-13/h7H,3-6H2,1-2H3,(H2,16,17,19,20) |
InChI Key |
RCKOGCQDJIZDDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCC3(CC2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
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